molecular formula C18H30O2 B1360144 4-Dodecylresorcinol CAS No. 24305-56-4

4-Dodecylresorcinol

Cat. No. B1360144
CAS RN: 24305-56-4
M. Wt: 278.4 g/mol
InChI Key: JJWVPHWHEGQZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dodecylresorcinol is a chemical compound with the linear formula CH3(CH2)11C6H3-1,3-(OH)2 . It has a molecular weight of 278.43 . It is used as a reactant in organic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Dodecylresorcinol is CH3(CH2)11C6H3-1,3-(OH)2 . The molecular weight is 278.43 .


Physical And Chemical Properties Analysis

4-Dodecylresorcinol is a yellow to beige crystalline powder or flakes . It has a melting point of 79-81 °C and a boiling point of 224-226 °C/6 mmHg .

Scientific Research Applications

Insect Development and Pest Control

4-Dodecylresorcinol has been studied for its inhibitory effects on the enzyme phenoloxidase (PO) in insects, which is crucial for their development. In a study focusing on the diamondback moth Plutella xylostella, 4-dodecylresorcinol was found to inhibit the monophenolase and o-diphenolase activity of PO. This inhibition could potentially be used for controlling pest populations in agriculture (Wang, Luo, Xu, & Ding, 2005).

Antimelanogenic Agent

Research indicates that derivatives of dodecylresorcinol, such as 4-n-butylresorcinol, can act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This property has led to its use as an antimelanogenic agent, potentially applicable in treatments for skin pigmentation disorders (Lee et al., 2017).

Enzyme Activity Studies

Studies have also examined the effects of dodecylresorcinol on mushroom tyrosinase, an enzyme related to melanin production. This research contributes to understanding how various substances can modulate enzyme activities, with potential implications in biochemistry and pharmacology (Chen, Ke, Song, Huang, & Liu, 2004).

Environmental Applications

In environmental science, 4-dodecylresorcinol has been studied as part of a ligand immobilized nano-composite adsorbent for the detection and recovery of cerium (III) ions in aqueous solutions. This application is significant for environmental monitoring and recovery of valuable materials (Awual et al., 2015).

Antifungal Applications

Dodecyl protocatechuate, a derivative of dodecylresorcinol, shows promise as an antifungal agent. Loaded into nanostructured lipid systems, it has demonstrated high antifungal activity against Paracoccidioides brasiliensis and P. lutzii, indicating potential for treating fungal infections (Medina-Alarcón et al., 2017).

Microbiology and Bioassays

Dodecylresorufin, related to dodecylresorcinol, has been found to improve the performance of droplet microfluidic bacterial assays over conventional dyes. Its higher sensitivity and specificity enhance the reliability of these assays, useful in microbiological research and diagnostics (Scheler, Kaminski, Ruszczak, & Garstecki, 2016).

Safety And Hazards

4-Dodecylresorcinol is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used as required .

properties

IUPAC Name

4-dodecylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)20/h13-15,19-20H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWVPHWHEGQZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179041
Record name 4-Dodecylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Acros Organics MSDS]
Record name 4-Dodecylresorcinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20032
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Dodecylresorcinol

CAS RN

24305-56-4
Record name 4-Dodecylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24305-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dodecylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dodecylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-dodecylresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Laurylresorcinol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M6LT4SNF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

29.2 g of the product from (i) in 200 ml of acetic acid was added to 300 ml of 6 M hydrochloric acid to give a fine precipitate. To this was assed a zinc amalgam (made by intimately mixing 60 g of zinc, 6 g of mercury (II) chloride, 5 ml of conc. hydrochloric acid and 90 ml of water over 20 minutes. The mixture was heated at reflux for 5 hours; three further portions of 60 ml of conc. hydrochloric acid being added. After cooling, the filtered solids were taken up in chloroform, refiltered, and washed with 6 M hydrochloric acid, then water, dried and evaporated to give 26 g of the crude product. This was recrystallised from light petroleum (b.p. 60°-80° C.) to give 22.9 g of the product with a melting point of from 81°-82.5° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
catalyst
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
29.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
zinc amalgam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Dodecylresorcinol
Reactant of Route 2
Reactant of Route 2
4-Dodecylresorcinol
Reactant of Route 3
Reactant of Route 3
4-Dodecylresorcinol
Reactant of Route 4
Reactant of Route 4
4-Dodecylresorcinol
Reactant of Route 5
Reactant of Route 5
4-Dodecylresorcinol
Reactant of Route 6
Reactant of Route 6
4-Dodecylresorcinol

Citations

For This Compound
73
Citations
SD Wang, WC Luo, SJ Xu, Q Ding - Pesticide Biochemistry and Physiology, 2005 - Elsevier
… these conditions, ie 4-dodecylresorcinol could affect the interaction between the enzyme and the substrate. Taken together, our results suggest that 4-dodecylresorcinol is a competitive …
Number of citations: 41 www.sciencedirect.com
M Sharifi, M Ghadamyari, RH Sajedi… - … and Plant Protection, 2013 - Taylor & Francis
… (Citation2006) reported that 4-hexylresorcinol and 4-dodecylresorcinol effectively inhibited the activity of P. rapae PO and this inhibition was reversible and competitive, with the IC 50 of …
Number of citations: 11 www.tandfonline.com
CBIN XUE, WANC LUO, QXI CHEN, QIN Wang… - Insect …, 2006 - Wiley Online Library
… Therefore, the inhibitory mechanism of 4hexylresorcinol or 4-dodecylresorcinol could, at … This study showed that 4-hexylresorcinol and 4dodecylresorcinol are effective PO inhibitors, …
Number of citations: 36 onlinelibrary.wiley.com
LK Thompson, EJ Cone - … of Chromatography B: Biomedical Sciences and …, 1987 - Elsevier
… (plasma, serum or saliva) by addition of 0.05 ml of methanol containing 52.5 ng of 4-dodecylresorcinol … Under these conditions the retention times for THC and 4-dodecylresorcinol …
Number of citations: 67 www.sciencedirect.com
M Jiménez, F García-Carmona - Journal of Agricultural and Food …, 1997 - ACS Publications
… When 4-dodecylresorcinol and 4-ethylresorcinol were … 4-dodecylresorcinol was slightly higher than for kojic acid (0.085 and 0.06 s - 1 , respectively) suggesting that 4-dodecylresorcinol …
Number of citations: 79 pubs.acs.org
N Mohamadshahi… - Journal of dispersion …, 2013 - Taylor & Francis
… The obtained results indicate that the asphaltenes are the highest stabilized in presence of the vegetable oil types (hazelnut and walnut) and chemical compound (4-dodecylresorcinol). …
Number of citations: 12 www.tandfonline.com
N Mohamadshahi, ARS Nazar - Journal of dispersion science and …, 2012 - Taylor & Francis
… The vegetable oil types (hazelnut, wheat germ, and walnut), organic acids (oleic and linoleic) and chemical additives (4-dodecylresorcinol and benzyl alcohol) displayed the highest …
Number of citations: 7 www.tandfonline.com
EC Nyoni, BR Sitaram, DA Taylor - Journal of Chromatography B …, 1996 - Elsevier
… Reversed-phase LC performed on a /zBondapak C~8 column permitted the complete separation of A9-THC and the proposed internal standard, 4dodecylresorcinol, with an overall …
Number of citations: 19 www.sciencedirect.com
K Shimizu, R Kondo, K Sakai - Planta medica, 2000 - thieme-connect.com
… It was reported recently that 4-substituted resorcinols such as 4-ethylresorcinol, 4-hexylresorcinol and 4-dodecylresorcinol could be classified as slow-binding competitive inhibitors of …
Number of citations: 215 www.thieme-connect.com
AC Fernandes, CC Romao, CP Rosa… - European Journal of …, 2004 - Wiley Online Library
… for the Preparation of 5- and 6-Alkylflavylium Salts 7−9: These compounds were obtained from reactions between benzoylacetone and 5-pentyl-, 4′-hexyl- or 4′-dodecylresorcinol …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.